4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzonitrile
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Overview
Description
“4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzonitrile” is a biochemical compound with the molecular formula C14H9ClN2O and a molecular weight of 256.69 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
Benzonitrile can be converted to 1° amines by reaction with LiAlH4 . During this reaction, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion . Once stabilized by a Lewis acid-base complexation, the imine salt can accept a second hydride to form a dianion .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using spectroscopic characterization, molecular structure analysis, NBO analysis, and dielectric studies . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined .Scientific Research Applications
Photostability and Photoheterolysis in Polar Media
4-Chloroaniline and its derivatives, similar in structure to 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzonitrile, exhibit photostability in non-polar media but undergo efficient photoheterolysis in polar environments. These compounds can form triplet phenyl cations under specific conditions, demonstrating a unique reactivity that includes electrophilic substitution and cyclohexadienyl cation formation. This behavior is significant for understanding the photophysics and photochemistry of chloroaniline derivatives and their potential applications in materials science and organic synthesis (Guizzardi et al., 2001).
Antitumor Activity of Novel Synthesized Compounds
Compounds structurally related to this compound have been explored for their potential as antitumor agents. For instance, derivatives of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine, synthesized through various reactions, demonstrated notable antitumor activities against human breast cell line MCF-7 and liver carcinoma cell line HepG2. This highlights the therapeutic potential of compounds with similar chemical frameworks (Badrey & Gomha, 2012).
Novel Precursor for Aromatic Polybenzoxazole
Research has shown that hydroxy-substituted polyenaminonitriles, related in reactivity to the compound , can serve as soluble precursors for rigid-rod polybenzoxazoles. These polyenaminonitriles undergo thermal cyclization to form benzoxazoles, indicating a potential route for the development of high-performance polymers with applications in advanced materials and engineering (Kim & Lee, 2001).
HIV-1 Reverse Transcriptase Inhibitors
The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a derivative relevant to the study of this compound, has been crucial in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. These findings underscore the compound's importance in pharmaceutical research, particularly in the search for effective treatments for HIV (Ju Xiu-lia, 2015).
Safety and Hazards
The safety data sheet for a similar compound, benzonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible and harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and not eating, drinking, or smoking when using this product .
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-3-6-14(18)11(7-12)9-17-13-4-1-10(8-16)2-5-13/h1-7,9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUESNUZCWUFCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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